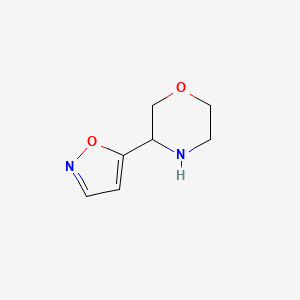

Morpholine, 3-(5-isoxazolyl)-

Description

Significance of Isoxazole- and Morpholine-Containing Heterocycles in Synthetic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to the life sciences. nih.gov Among these, isoxazole (B147169) and morpholine (B109124) derivatives have garnered substantial attention for their versatile applications. nih.govbiosynce.com

Isoxazoles, five-membered heterocyclic rings with adjacent nitrogen and oxygen atoms, are prized for their diverse biological activities. nih.govrsc.org They serve as crucial building blocks in the synthesis of a wide array of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netigi-global.com The isoxazole ring's electron-rich nature and the weak nitrogen-oxygen bond make it amenable to various chemical modifications and ring-cleavage reactions, further expanding its synthetic utility. rsc.org

Similarly, morpholine, a six-membered heterocycle containing nitrogen and oxygen atoms, is a valuable pharmacophore in medicinal chemistry. e3s-conferences.orge3s-conferences.org Its inclusion in a molecule can enhance crucial properties such as solubility, bioavailability, and the ability to interact with biological targets. biosynce.combiosynce.com The morpholine ring's flexible conformation and the presence of both a hydrogen bond acceptor (oxygen) and a weak base (nitrogen) allow for a range of interactions with biological systems. researchgate.netacs.org

The combination of these two moieties in Morpholine, 3-(5-isoxazolyl)- results in a molecule with a unique set of physicochemical properties, making it a compound of significant interest for the development of novel chemical entities.

Historical Context of Isoxazole and Morpholine Derivatives in Academic Exploration

The study of both isoxazole and morpholine derivatives has a rich history in academic and industrial research. The chemistry of isoxazoles has been a field of interest for decades, leading to the development of numerous synthetic methodologies. nih.gov Early research focused on understanding the fundamental reactivity and properties of the isoxazole ring. Over time, this has evolved into the design and synthesis of complex molecules with specific biological functions. rsc.orgresearchgate.net

Morpholine and its derivatives have been a staple in medicinal chemistry for many years, with several morpholine-containing drugs having been on the market for decades. nih.gov These include pharmaceuticals with applications in treating central nervous system disorders. acs.orgnih.gov The continued exploration of morpholine derivatives is driven by the desire to create new therapeutic agents with improved efficacy and safety profiles. e3s-conferences.orgwisdomlib.org The historical success of these individual heterocycles provides a strong foundation for the investigation of hybrid structures like Morpholine, 3-(5-isoxazolyl)-.

Structural Framework and Nomenclature Conventions of Morpholine, 3-(5-isoxazolyl)-

The systematic name "Morpholine, 3-(5-isoxazolyl)-" precisely describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name indicates a morpholine ring that is substituted at the 3-position with an isoxazolyl group. The isoxazolyl group itself is attached via its 5-position.

The structural framework consists of two key heterocyclic rings:

Morpholine: A saturated six-membered ring with the chemical formula C₄H₉NO. It adopts a chair-like conformation. biosynce.com

Isoxazole: An aromatic five-membered ring containing one nitrogen and one oxygen atom in adjacent positions. nih.gov

The linkage between these two rings creates a distinct three-dimensional architecture that influences the molecule's chemical reactivity and biological interactions.

Compound Data

| Compound Name | Chemical Formula | Key Structural Features |

| Morpholine, 3-(5-isoxazolyl)- | C₇H₁₀N₂O₂ | Contains a morpholine ring linked at the 3-position to the 5-position of an isoxazole ring. |

| Isoxazole | C₃H₃NO | A five-membered aromatic heterocycle with adjacent nitrogen and oxygen atoms. nih.gov |

| Morpholine | C₄H₉NO | A six-membered saturated heterocycle containing one oxygen and one nitrogen atom. biosynce.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-(1,2-oxazol-5-yl)morpholine |

InChI |

InChI=1S/C7H10N2O2/c1-2-9-11-7(1)6-5-10-4-3-8-6/h1-2,6,8H,3-5H2 |

InChI Key |

KZKLVXGXZGKWBN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=CC=NO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Morpholine, 3 5 Isoxazolyl

Dehydration-Based Cyclization Routes

One of the most fundamental and established methods for the formation of a morpholine (B109124) ring is through the dehydration-based cyclization of a suitable precursor, typically a diethanolamine (B148213) derivative. In the context of synthesizing Morpholine, 3-(5-isoxazolyl)-, this strategy would involve an N-substituted diethanolamine where the substituent is the isoxazole (B147169) ring. The key step is the intramolecular cyclization, which forms the six-membered morpholine ring by eliminating a molecule of water.

This transformation is generally promoted by strong acids or dehydrating agents. For instance, processes using sulfuric acid under high-temperature conditions have been reported for general morpholine synthesis. organic-chemistry.orgresearchgate.net A model process for producing morpholine involves the dehydration cyclization of diethanolamine. researchgate.net More contemporary methods aim for milder conditions. A facile synthesis of 2-oxazolines, which are structurally related five-membered heterocycles, has been achieved through a dehydrative cyclization of N-(2-hydroxyethyl)amides promoted by Triflic acid (TfOH). organic-chemistry.orgacs.orgnih.gov This method is notable for its excellent functional group tolerance and for generating water as the only byproduct, which aligns with green chemistry principles. acs.orgnih.gov The reaction often proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon, suggesting the activation of the alcohol as a leaving group. organic-chemistry.orgacs.org

Hypothetical Dehydration Route: A plausible pathway to Morpholine, 3-(5-isoxazolyl)- would start with the synthesis of N-(isoxazol-5-yl)diethanolamine. This precursor could then be subjected to acid-catalyzed dehydration, where protonation of one hydroxyl group facilitates its departure as water, followed by intramolecular nucleophilic attack by the second hydroxyl group to close the morpholine ring.

Alkylation and Arylation Strategies for Ring Formation

Intramolecular alkylation is a powerful strategy for forming cyclic structures, including the morpholine ring. This approach typically involves a precursor molecule containing both a nucleophile (an amine) and an electrophile (an alkyl halide or sulfonate ester) separated by an appropriate spacer.

A versatile method for morpholine synthesis involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663). nih.govnih.gov This redox-neutral protocol proceeds via a clean SN2 reaction between the amine of the amino alcohol and the ethylene sulfate, leading to an N-monoalkylation product. nih.govnih.gov Subsequent base-mediated cyclization, often using a strong base like potassium tert-butoxide (t-BuOK), yields the morpholine ring. nih.gov This two-step process is often high-yielding and scalable. nih.gov To apply this to the target molecule, one would start with 2-amino-1-(isoxazol-5-yl)ethanol. Reaction with ethylene sulfate would furnish the intermediate sulfate ester, which upon treatment with a base, would undergo intramolecular cyclization to yield Morpholine, 3-(5-isoxazolyl)-.

Another relevant strategy is the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, which can be mediated by catalysts like boron trifluoride etherate to provide morpholines in good yields. acs.org This involves the addition of an alcohol moiety across a carbon-carbon double bond within the same molecule.

Multi-Component Reaction Approaches to Isoxazolyl-Morpholine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operational step from three or more starting materials. mdpi.comnih.gov This approach offers significant advantages in terms of atom economy, step economy, and time efficiency, making it highly valuable for generating molecular diversity. mdpi.comnih.gov

The synthesis of morpholine scaffolds has been achieved through MCRs. For example, a catalyst- and base-free one-pot, four-component reaction of a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide has been established for the construction of substituted morpholine glycoconjugates. This demonstrates the feasibility of assembling the morpholine core through a convergent approach.

For the synthesis of isoxazole-containing scaffolds, isocyanide-based multicomponent reactions (IMCRs) are particularly powerful. A recently developed three-component reaction combines an isocyanide, an acetylenic ester, and a 4-arylidene-isoxazol-5(4H)-one derivative to produce complex spiro heterocyclic systems. The reaction proceeds through the formation of a zwitterionic adduct between the isocyanide and the acetylenic ester, which then undergoes a 1,3-dipolar cycloaddition with the isoxazole derivative.

Adapting this MCR strategy for Morpholine, 3-(5-isoxazolyl)- could involve a reaction design where the components are chosen to assemble the desired structure. For instance, a reaction could potentially combine an isoxazole-containing aldehyde, an amino alcohol, and a third component that facilitates the cyclization into the morpholine ring, possibly through an Ugi or Passerini-type reaction followed by a post-condensation cyclization. The development of a green, ultrasound-assisted four-component reaction for the synthesis of novel 3,5-disubstituted isoxazoline-sulfonamide derivatives further highlights the power of MCRs in creating complex, functionalized heterocycles.

Organometallic Catalysis in the Synthesis of Morpholine, 3-(5-isoxazolyl)- and Analogues

Organometallic catalysis provides some of the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Cerium-Mediated Transformations

Cerium-based reagents and catalysts are known to mediate a variety of organic transformations, often involving single-electron transfer processes. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a common oxidant, and cerium photocatalysis has emerged as a tool for generating radical intermediates. For example, cerium photocatalysis has been used in the ring expansion of cycloalkanols. While cerium has been used to mediate the oxygenation of dialkyl malonates and is a component of various oxo-clusters used in catalysis, its specific application in the direct synthesis of the Morpholine, 3-(5-isoxazolyl)- scaffold is not widely documented in current literature. acs.orgacs.org The synthesis of heterocycles can be achieved through various metal-mediated cyclizations, but specific, well-established protocols using cerium for this particular ring system are not prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of biaryl and heteroaryl-aryl compounds. Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the precise formation of a carbon-carbon bond between two different molecular fragments. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with an organometallic coupling partner, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

The most direct application of this methodology to the synthesis of Morpholine, 3-(5-isoxazolyl)- would be a Suzuki coupling. This would involve the reaction between a morpholine derivative bearing a boronic acid or boronic ester group and a halogenated isoxazole (e.g., 5-bromo-isoxazole), or vice versa. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(dppf) or Tetrakis(triphenylphosphine)palladium(0), and a base.

A notable example showcases a domino Suzuki coupling-isoxazole fragmentation sequence. In this process, a palladium-catalyzed reaction of an aryl halide with an isoxazole-4-boronic acid pinacol (B44631) ester leads to the formation of an arylacetonitrile. While this specific reaction results in the fragmentation of the isoxazole ring, it underscores the potent ability of palladium catalysis to mediate complex transformations involving isoxazole boronic esters. This suggests that a non-destructive coupling to form the target compound is highly feasible under carefully controlled conditions.

Table 1: Illustrative Palladium-Catalyzed Suzuki Coupling Strategy

| Coupling Partner A | Coupling Partner B | Catalyst/Ligand | Base | Resulting Bond |

|---|---|---|---|---|

| 3-(Boronic acid)-morpholine | 5-Bromo-isoxazole | Pd(PPh₃)₄ | K₂CO₃ | Morpholine-Isoxazole |

| 3-Bromo-morpholine | Isoxazole-5-boronic acid | PdCl₂(dppf) | KF | Morpholine-Isoxazole |

Green Chemistry Principles in the Synthesis of Morpholine, 3-(5-isoxazolyl)-

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of morpholine and isoxazole derivatives is an area where these principles have been actively applied.

A key development in the green synthesis of morpholines is the use of a one or two-step, redox-neutral protocol starting from 1,2-amino alcohols and ethylene sulfate. nih.govnih.gov This method avoids the waste and harsh reducing agents associated with traditional methods that use reagents like chloroacetyl chloride. The high yields and scalability of this process make it an attractive green alternative. nih.gov

The use of water as a reaction solvent is a cornerstone of green chemistry. mdpi.com The development of MCRs for isoxazol-5-one derivatives using a recyclable g-C₃N₄·OH nanocomposite catalyst in water at room temperature represents a significant advance. mdpi.com Similarly, the use of micellar catalysis, where surfactants like TPGS-750-M form nanomicelles in water, enables reactions to proceed efficiently in an aqueous medium, often with reduced catalyst loading.

Further green approaches include:

One-Pot Syntheses: Combining multiple reaction steps into a single pot, like the one-pot oxidation/cyclization to form isoxazoles from propargylamines, reduces solvent use and waste from intermediate purification steps. organic-chemistry.org

Catalysis: Using catalytic rather than stoichiometric reagents improves atom economy. acs.orgnih.gov This is evident in dehydrative cyclizations promoted by catalytic acid and in the use of low loadings of palladium catalysts for cross-coupling reactions. acs.org

Alternative Energy Sources: Ultrasound-assisted synthesis has been shown to accelerate reactions and improve yields in the four-component synthesis of isoxazoline (B3343090) derivatives, often under milder conditions.

By integrating these principles—such as a two-step synthesis using ethylene sulfate in a recyclable solvent, or a palladium-catalyzed coupling in an aqueous micellar system—the synthesis of Morpholine, 3-(5-isoxazolyl)- can be designed to be more sustainable and environmentally benign.

Solvent-Free Reaction Conditions

Solvent-free synthesis, often conducted using techniques like ball-milling, represents a significant advancement in green chemistry. These methods can reduce environmental impact, and in some cases, lead to higher yields and shorter reaction times.

Detailed research into the synthesis of the isoxazole core of the target molecule has demonstrated the efficacy of solvent-free conditions. One notable approach involves the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. rsc.orgnih.gov This reaction can be carried out using a recyclable copper/alumina (Cu/Al2O3) nanocomposite catalyst under ball-milling conditions. rsc.orgnih.gov This methodology is scalable and has been shown to produce 3,5-disubstituted isoxazoles in moderate to excellent yields. rsc.orgnih.govcolab.ws The use of mechanochemistry eliminates the need for potentially hazardous solvents, simplifying product isolation and purification. rsc.orgnih.gov

Similarly, solvent-free methods have been developed for the synthesis of related heterocyclic structures. For instance, (E)-4-benzylidene-3-methylisoxazol-5(4H)-ones have been synthesized efficiently under solvent-free conditions using either autoclave or microwave-assisted reactions, highlighting the broad applicability of such green protocols. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |

| 1,3-Dipolar Cycloaddition | Terminal Alkynes, Hydroxyimidoyl Chlorides | Cu/Al2O3, Ball-milling | Moderate to Excellent | rsc.orgnih.gov |

| Knoevenagel Condensation | Benzaldehyde derivatives, Ethyl acetoacetate, NH2OH·HCl | Anhydrous ZnCl2, Solvent-free (Microwave or Autoclave) | High | researchgate.net |

This table illustrates examples of solvent-free synthetic conditions for isoxazole ring formation.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved product purity with significantly reduced reaction times. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds.

The synthesis of the isoxazole moiety can be significantly expedited using microwave irradiation. For example, the 1,3-dipolar cycloaddition reaction to form isoxazoline dicarboxylic acids has been shown to be drastically improved under microwave heating, with reaction times decreasing from 110 minutes to just 10 minutes and yields increasing from 34% to 70%. mdpi.com Microwave-assisted synthesis of chiral oxazolines from nitriles and β-amino alcohols has also been reported, proceeding rapidly and in high yields, sometimes even under solvent-free conditions. rsc.org

For the morpholine component, microwave-assisted synthesis of morpholine-based chalcones has been successfully demonstrated, proving to be a more efficient and environmentally friendly method compared to conventional heating. nih.gov The reactions, conducted at 80°C under 50 Watts of microwave irradiation, were completed in just 1-2 minutes. nih.gov Furthermore, the direct condensation of carboxylic acids with 2-amino-2-methyl-1-propanol (B13486) to form 2-oxazolines has been achieved in moderate to excellent yields using open-vessel microwave heating at 170°C for 15 minutes. nih.gov

| Reaction | Reactants | Conditions | Yield | Time | Reference |

| 1,3-Dipolar Cycloaddition | Aldoximes, Dimethyl-2-methylene glutarate | DIB, MeOH, 180°C, MW | 70% | 10 min | mdpi.com |

| Chalcone Synthesis | 4-Morpholinoacetophenone, Substituted benzaldehydes | 5% ethanolic NaOH, 80°C, 50W MW | High | 1-2 min | nih.gov |

| Oxazoline Synthesis | 3,5-dimethoxyphenylacetic acid, 2-amino-2-methyl-1-propanol | Open vessel, 170°C, MW | 73% | 15 min | nih.gov |

This table presents a comparison of microwave-assisted synthesis examples for precursors of the target molecule.

Catalyst Optimization for Sustainable Processes

The development of sustainable synthetic routes heavily relies on the optimization of catalytic systems. Ideal catalysts are efficient, selective, recyclable, and environmentally benign.

In the context of morpholine synthesis, photocatalytic methods offer a green alternative. The coupling of aldehydes and silicon amine protocol (SLAP) reagents, facilitated by an inexpensive organic photocatalyst (TPP) and a Lewis acid additive, allows for the scalable synthesis of substituted morpholines under continuous flow conditions. nih.gov Another sustainable approach involves the use of ethylene sulfate and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines, which is a redox-neutral protocol using inexpensive reagents. chemrxiv.org This method has proven to be efficient for the selective monoalkylation of primary amines. chemrxiv.org

| Heterocycle | Catalytic System | Key Features | Reference |

| Isoxazole | Cu/Al2O3 Nanocomposite | Recyclable, Solvent-free conditions | rsc.orgnih.gov |

| Morpholine | TPP (photocatalyst) + Lewis Acid | Continuous flow, Inexpensive catalyst | nih.gov |

| Morpholine | Ethylene sulfate + tBuOK | Redox-neutral, Inexpensive reagents | chemrxiv.org |

This table summarizes optimized catalyst systems for the synthesis of the core heterocyclic structures.

Stereoselective and Regioselective Synthetic Pathways

Controlling stereochemistry and regiochemistry is paramount in the synthesis of complex molecules for applications in medicinal chemistry and materials science.

The synthesis of the morpholine ring can be approached with a high degree of stereocontrol. A polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives has been developed using immobilized amino acids as starting materials. nih.gov The inclusion of triethylsilane during cleavage from the resin resulted in the stereoselective formation of the corresponding morpholine-3-carboxylic acids, with the specific configuration of the newly formed stereocenter being determined. nih.gov A review of morpholine synthesis also highlights various strategies for creating stereochemically defined morpholine derivatives, often starting from chiral precursors like amino alcohols or epoxides. researchgate.net

The regioselectivity of the isoxazole ring formation in Morpholine, 3-(5-isoxazolyl)- is primarily determined by the 1,3-dipolar cycloaddition reaction. The reaction between a nitrile oxide (generated in situ from an aldoxime or hydroxyimidoyl chloride) and an alkyne typically yields a 3,5-disubstituted isoxazole. The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne, a well-established principle in cycloaddition chemistry. Careful selection of starting materials is therefore crucial for obtaining the desired 3-(morpholin-3-yl)-5-substituted isoxazole or, as the name implies, the 5-(morpholin-3-yl) isomer.

| Synthetic Challenge | Method | Outcome | Reference |

| Stereoselective Morpholine Synthesis | Polymer-supported synthesis with triethylsilane reduction | Stereoselective formation of morpholine-3-carboxylic acids | nih.gov |

| Regioselective Isoxazole Synthesis | 1,3-Dipolar Cycloaddition | Controlled formation of 3,5-disubstituted isoxazoles based on reactant electronics and sterics | N/A (General Principle) |

This table outlines strategies for achieving stereoselectivity and regioselectivity.

Chemical Reactivity and Derivatization Strategies for Morpholine, 3 5 Isoxazolyl

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring

The isoxazole ring, a key component of Morpholine (B109124), 3-(5-isoxazolyl)-, is an aromatic heterocycle. Its reactivity towards electrophilic and nucleophilic substitution is influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms within the ring. This generally makes the isoxazole ring less reactive towards electrophilic attack compared to benzene (B151609). However, substitution reactions can be facilitated by the presence of activating groups or by using forceful reaction conditions.

Conversely, the electron-deficient nature of the isoxazole ring makes it more susceptible to nucleophilic attack, particularly at positions that can stabilize a negative charge. The specific outcomes of these reactions are highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Reactions Involving the Morpholine Nitrogen Center.biosynce.comatamankimya.com

The nitrogen atom in the morpholine ring is a secondary amine and thus exhibits characteristic nucleophilic and basic properties. biosynce.comatamankimya.com However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine. atamankimya.com

Formation of Amine Derivatives

The secondary amine of the morpholine moiety can undergo various reactions to form a wide array of derivatives. biosynce.com Common derivatization strategies include:

Alkylation: Introduction of alkyl groups to the nitrogen atom can alter the physical and chemical properties of the compound. biosynce.com

Acylation: Reaction with acylating agents forms stable amide bonds, which can be important for the biological activity and stability of molecules. biosynce.comnih.gov

Arylation: Attachment of aromatic groups to the morpholine nitrogen can enhance hydrophobic interactions with biological targets. biosynce.com

These reactions are fundamental in medicinal chemistry for modifying the properties of morpholine-containing compounds. nih.gov

Enamine Formation

Morpholine is commonly used to generate enamines from aldehydes and ketones. atamankimya.commasterorganicchemistry.com Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in various carbon-carbon bond-forming reactions. masterorganicchemistry.commakingmolecules.com The formation of an enamine involves the reaction of the secondary amine of the morpholine with a carbonyl compound, typically under acid catalysis, to form a C=C double bond adjacent to the nitrogen atom. chemistrysteps.comyoutube.com

The mechanism proceeds through the formation of a hemiaminal intermediate, followed by an acid-catalyzed elimination of water to yield the enamine. youtube.comyoutube.com The reversibility of this reaction requires the removal of water to drive the equilibrium towards the enamine product. youtube.com

Modifications and Functionalization of Substituents on the Morpholine Ring.researchgate.netorganic-chemistry.orgnih.gov

Modifying substituents on the morpholine ring is a key strategy for optimizing the biological activity of a molecule. biosynce.com These modifications can lead to increased potency, selectivity, and reduced side effects. biosynce.com Synthetic strategies often involve the use of substituted morpholine precursors or the functionalization of a pre-existing morpholine ring. organic-chemistry.orgnih.gove3s-conferences.org

For instance, the synthesis of cis-3,5-disubstituted morpholine derivatives has been achieved through the electrophile-induced ring closure of 1-tert-butyl-2-(allyloxymethyl)aziridine. nih.gov This approach allows for the introduction of various functional groups at specific positions on the morpholine ring. nih.gov

Table 1: Examples of Morpholine Ring Modifications and their Synthetic Approaches

| Modification | Synthetic Approach | Reference |

| cis-3,5-disubstitution | Electrophile-induced ring closure of substituted aziridines. | nih.gov |

| α-Functionalization | Further elaboration of α-substituted morpholines to install a second substituent. | researchgate.net |

| Varied Substituents | Synthesis from 1,2-amino alcohols and their N- and O-substituted derivatives. | researchgate.net |

Cycloaddition Reactions in the Formation of Fused Heterocycles

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. While specific examples for "Morpholine, 3-(5-isoxazolyl)-" are not detailed in the provided results, the general principles of cycloaddition can be applied to its synthesis or further derivatization. For instance, α,β-unsaturated imines, which can be conceptually related to parts of the target molecule's structure, undergo formal [4+4] and [4+2] cycloaddition reactions to form bicyclic and heterocyclic compounds. clockss.org Such strategies could potentially be employed to create fused heterocyclic systems incorporating the morpholine-isoxazole scaffold.

Strategies for Deuterated Analog Synthesis.google.comckisotopes.com

The synthesis of deuterated analogs of pharmaceuticals is a strategy used to improve their metabolic profiles, potentially reducing side effects and undesirable drug interactions. ckisotopes.com Deuteration can also enhance oral bioavailability and increase the half-life of a drug. ckisotopes.com

For morpholine-containing compounds, deuteration can be achieved by using deuterated starting materials or through specific deuteration reactions. google.com For example, deuterated morpholine derivatives can be prepared by reacting a suitable precursor with a reducing agent in the presence of a deuterium (B1214612) source. google.com A patent describes the synthesis of deuterated morpholine derivatives, such as a deuterated version of the antibiotic linezolid, highlighting the industrial interest in such compounds. google.com The deuterium enrichment at specific positions can be controlled and is typically aimed to be high (e.g., >90%) to achieve the desired pharmacokinetic effects. google.com

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of Morpholine (B109124), 3-(5-isoxazolyl)- Derivatives

The molecular conformation of "Morpholine, 3-(5-isoxazolyl)-" would be determined by the geometry of its two constituent rings.

Morpholine Ring: The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane. This conformation minimizes steric strain. In N-substituted morpholines, the substituent can occupy either an axial or equatorial position, with the equatorial position generally being more energetically favorable to reduce steric hindrance. e3s-conferences.org

The linkage between the C3 of the morpholine ring and the C5 of the isoxazole (B147169) ring would create a specific dihedral angle between the two heterocyclic systems, which would be a key feature of its three-dimensional structure.

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. researchgate.net For derivatives of "Morpholine, 3-(5-isoxazolyl)-", several types of non-covalent interactions are expected to dictate the crystal packing. kuleuven.be

Hydrogen Bonds: The presence of the nitrogen atom in the morpholine ring and the oxygen and nitrogen atoms in the isoxazole ring allows for the formation of hydrogen bonds. While the morpholine nitrogen in the title compound is tertiary, C-H...O and C-H...N hydrogen bonds are highly probable. In related structures, C–H···O hydrogen bonds are observed to form chains of molecules, stabilizing the crystal lattice. kuleuven.be

π-π Interactions: If aromatic substituents are present on either ring, π-π stacking interactions can further influence the packing motif.

These interactions collectively determine the supramolecular assembly, leading to a stable, three-dimensional crystalline framework. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular skeleton and the electronic environment of each atom can be assembled.

The ¹H NMR spectrum of "Morpholine, 3-(5-isoxazolyl)-" would display characteristic signals for both the morpholine and isoxazole protons. The expected chemical shifts are based on data from unsubstituted morpholine and various 3,5-disubstituted isoxazoles. rsc.orgchemicalbook.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Isoxazole H-4 | ~6.3 - 6.8 | Singlet (s) | The chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5. For a 3-methyl-5-phenylisoxazole, this proton appears at 6.33 ppm. rsc.org |

| Morpholine H-2, H-6 (CH₂-O) | ~3.7 - 4.0 | Triplet (t) or Multiplet (m) | These protons are adjacent to the electron-withdrawing oxygen atom and are thus deshielded. In unsubstituted morpholine, they appear around 3.6-3.7 ppm. chemicalbook.com |

| Morpholine H-3, H-5 (CH₂-N) | ~2.8 - 3.2 | Triplet (t) or Multiplet (m) | These protons are adjacent to the nitrogen atom. The C3-proton would likely be a multiplet due to its substitution. In unsubstituted morpholine, these protons appear around 2.8 ppm. chemicalbook.com |

This is an interactive data table. Click on the headers to sort.

The exact chemical shifts and multiplicities would depend on the solvent used and the specific conformation of the molecule in solution. rsc.org

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The expected chemical shifts for "Morpholine, 3-(5-isoxazolyl)-" are extrapolated from data on morpholine and substituted isoxazoles. rsc.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Isoxazole C-5 | ~168 - 171 | This carbon is attached to the morpholine ring and the isoxazole oxygen, leading to a downfield shift. |

| Isoxazole C-3 | ~160 - 163 | This is the C=N carbon of the isoxazole ring. |

| Isoxazole C-4 | ~97 - 101 | This is the C-H carbon of the isoxazole ring. For 3-methyl-5-phenylisoxazole, it appears at 100.0 ppm. rsc.org |

| Morpholine C-2, C-6 (C-O) | ~66 - 68 | These carbons are bonded to oxygen. |

| Morpholine C-3, C-5 (C-N) | ~45 - 55 | These carbons are bonded to nitrogen. The substituted C-3 would appear in this range. |

This is an interactive data table. Click on the headers to sort.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two heterocyclic rings, advanced 2D NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which proton is attached to which carbon.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the proton networks within the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, which can help to determine the preferred conformation and the spatial relationship between the two rings.

The application of these techniques provides a powerful and comprehensive approach to the structural characterization of complex heterocyclic systems like "Morpholine, 3-(5-isoxazolyl)-". kuleuven.be

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of the elemental formula of "Morpholine, 3-(5-isoxazolyl)-". The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the chemical formula.

The molecular formula for "Morpholine, 3-(5-isoxazolyl)-" is C₇H₁₀N₂O₂. nih.gov The theoretical exact mass of the neutral molecule is 154.074227566 Da. nih.gov In a typical HRMS experiment, the compound is ionized, often by electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The calculated and expected experimental HRMS data are presented in Table 1.

Table 1: High-Resolution Mass Spectrometry Data for Morpholine, 3-(5-isoxazolyl)-

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂ | nih.gov |

| Theoretical Exact Mass (M) | 154.074227566 Da | nih.gov |

| Ion | [M+H]⁺ | |

| Calculated m/z | 155.08150 |

The confirmation of the molecular formula through HRMS provides a high degree of confidence in the identity of the synthesized compound. The fragmentation pattern of morpholine-containing compounds often involves the loss of the morpholine unit (87.0 Da). preprints.org Further fragmentation of the isoxazole ring can also be expected, providing additional structural information. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of "Morpholine, 3-(5-isoxazolyl)-" is expected to exhibit characteristic absorption bands for the morpholine and isoxazole rings.

The morpholine moiety is characterized by several key vibrational modes. The C-O-C stretching vibration of the ether group within the morpholine ring typically appears in the region of 1140-1070 cm⁻¹. simsonpharma.com The N-H stretching vibration of the secondary amine in the morpholine ring is expected to be observed in the range of 3450-3250 cm⁻¹, while the C-N stretching vibration usually occurs between 1250 and 1020 cm⁻¹. researchgate.net

The isoxazole ring also displays distinct IR absorption bands. The C=N stretching vibration is a key characteristic and is typically found in the 1650-1550 cm⁻¹ region. preprints.org The C-O stretching within the isoxazole ring is expected to absorb in the 1260-1100 cm⁻¹ range, and the N-O stretching vibration is generally observed between 1110 and 1168 cm⁻¹. preprints.org A summary of the expected IR absorption bands for "Morpholine, 3-(5-isoxazolyl)-" is provided in Table 2.

Table 2: Characteristic Infrared (IR) Absorption Bands for Morpholine, 3-(5-isoxazolyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Morpholine Ring | |||

| N-H | Stretch | 3450 - 3250 | researchgate.net |

| C-H | Stretch (aliphatic) | 2990 - 2850 | |

| C-N | Stretch | 1250 - 1020 | researchgate.net |

| C-O-C | Stretch | 1140 - 1070 | simsonpharma.com |

| Isoxazole Ring | |||

| C-H | Stretch (aromatic) | 3150 - 3050 | |

| C=N | Stretch | 1650 - 1550 | preprints.org |

| C-O | Stretch | 1260 - 1100 | preprints.org |

| N-O | Stretch | 1110 - 1168 | preprints.org |

The comprehensive analysis of the IR spectrum allows for the unequivocal identification of the key functional groups, thereby corroborating the proposed structure of "Morpholine, 3-(5-isoxazolyl)-".

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of Morpholine (B109124), 3-(5-isoxazolyl)-. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

For a molecule like Morpholine, 3-(5-isoxazolyl)-, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the nitrogen and oxygen atoms of the isoxazole (B147169) ring. Conversely, the LUMO is likely to be distributed over the electron-deficient carbon and nitrogen atoms of the isoxazole ring. This distribution of frontier orbitals suggests that the morpholine moiety would be susceptible to electrophilic attack, while the isoxazole ring would be more prone to nucleophilic attack.

| Parameter | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.5 | Morpholine N, Isoxazole N, Isoxazole O |

| LUMO | -1.2 | Isoxazole C, Isoxazole N |

| HOMO-LUMO Gap | 5.3 | - |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For Morpholine, 3-(5-isoxazolyl)-, the MEP map would likely show negative potential around the oxygen atom of the morpholine ring and the nitrogen and oxygen atoms of the isoxazole ring, highlighting these as potential sites for hydrogen bonding. The hydrogen atoms on the morpholine ring would exhibit a positive potential, making them potential hydrogen bond donors.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Conformational analysis of Morpholine, 3-(5-isoxazolyl)- involves identifying all possible spatial arrangements of its atoms (conformers) and determining their relative energies. The morpholine ring typically exists in a stable chair conformation. However, the orientation of the isoxazole ring relative to the morpholine ring can lead to different conformers.

By systematically rotating the single bond connecting the morpholine and isoxazole rings and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. The global minimum represents the most stable and, therefore, the most populated conformation under equilibrium conditions. Understanding the preferred conformation is essential for designing molecules that fit into specific biological binding sites.

Molecular Docking and Molecular Dynamics Simulations (as applied to structure-activity relationships)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is instrumental in structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities of a series of compounds. For Morpholine, 3-(5-isoxazolyl)-, docking studies could be employed to understand how it might interact with a specific enzyme or receptor. The docking results would provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic picture of the binding event by considering the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy, which is a more accurate measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For a series of analogs of Morpholine, 3-(5-isoxazolyl)-, a QSAR model could be developed to predict their biological activity. The molecular descriptors used in such a model could include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. A robust QSAR model can be a valuable tool for designing new, more potent analogs and for prioritizing compounds for synthesis and testing.

| Compound | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Analog 1 | 1.2 | 154.17 | 45.8 | 10.5 |

| Analog 2 | 1.5 | 168.19 | 45.8 | 8.2 |

| Analog 3 | 1.0 | 153.15 | 55.0 | 12.1 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can be highly valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For Morpholine, 3-(5-isoxazolyl)-, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with the experimental data, a high degree of confidence in the structural assignment can be achieved. Similarly, the calculation of vibrational frequencies can aid in the assignment of the major peaks in the experimental IR spectrum. Discrepancies between the calculated and experimental data can often be resolved by considering solvent effects or by refining the computational methodology.

Mechanistic Insights into Reactions Involving Morpholine, 3 5 Isoxazolyl

Reaction Pathway Elucidation for Key Synthetic Transformations

The synthesis of Morpholine (B109124), 3-(5-isoxazolyl)- involves the strategic formation of two key heterocyclic rings: the morpholine and the isoxazole (B147169). The reaction pathways are typically designed to construct one ring system onto a pre-existing scaffold of the other. Two primary retrosynthetic approaches can be considered.

Pathway A: Isoxazole formation on a morpholine precursor

A prevalent and highly regioselective method for forming the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov In this pathway, a morpholine-containing alkyne would serve as the dipolarophile. The reaction sequence would be as follows:

Preparation of the Precursor: The synthesis would begin with a suitable morpholine derivative, such as N-alkynyl morpholine.

Generation of Nitrile Oxide: A nitrile oxide (R-C≡N⁺-O⁻) is generated in situ from an aldoxime using a mild oxidizing agent, such as sodium hypochlorite.

Cycloaddition: The generated nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with the morpholine-alkyne. This concerted pericyclic reaction forms the 3,5-disubstituted isoxazole ring directly, yielding the target compound. The regioselectivity, affording the 3,5-disubstituted product rather than the 3,4-isomer, is governed by the electronic and steric properties of the reactants.

Pathway B: Morpholine ring formation on an isoxazole precursor

Alternatively, the morpholine ring can be constructed onto an isoxazole scaffold containing appropriate functional groups. A common method for morpholine synthesis is the cyclization of a β-amino alcohol. e3s-conferences.orgorganic-chemistry.org

Preparation of the Precursor: The starting material would be an isoxazole derivative bearing a side chain that is, or can be converted to, a β-amino alcohol. For instance, starting with 5-(oxiran-2-yl)isoxazole, a ring-opening reaction with ammonia (B1221849) or a primary amine would yield the required amino alcohol.

Cyclization: The resulting N-substituted-1-(isoxazol-5-yl)aminoethanol derivative can then be cyclized. A palladium-catalyzed carboamination reaction is an effective method for this transformation. e3s-conferences.org This intramolecular cyclization forges the second C-O and C-N bonds required to close the morpholine ring, yielding the final product.

Another established route involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK), which proceeds via an SN2 reaction followed by cyclization. organic-chemistry.org

Role of Catalysts and Solvents in Reaction Kinetics and Selectivity

The choice of catalysts and solvents is critical in directing the synthesis of Morpholine, 3-(5-isoxazolyl)-, influencing reaction rates, yields, and isomeric purity.

Catalysts: Metal-based catalysts are instrumental in many of the key transformations.

Palladium Catalysts: Compounds like Pd(OAc)₂ and Pd(DMSO)₂(TFA)₂ are highly effective for C-N and C-O bond-forming reactions. organic-chemistry.orgfrontiersin.org In the synthesis of the morpholine ring via Wacker-type aerobic oxidative cyclization, a palladium catalyst facilitates the intramolecular attack of the nitrogen atom onto an activated alkene. organic-chemistry.org

Copper(I) Catalysts: Copper(I) salts are renowned for catalyzing the reaction between terminal acetylenes and in situ generated nitrile oxides, a key step in forming the isoxazole ring. nih.gov This method is often preferred for its high regioselectivity and mild reaction conditions.

Iron(III) Catalysts: Iron(III) salts can be used to catalyze the diastereoselective synthesis of disubstituted morpholines from precursors containing an allylic alcohol, offering a cost-effective and environmentally benign option. organic-chemistry.org

Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form the morpholine ring. organic-chemistry.org

Nanocatalysts: Recent research has highlighted the use of heterogeneous catalysts like amine-functionalized cellulose (B213188) or graphitic carbon nitride (g-C₃N₄·OH) nanocomposites for the synthesis of isoxazole derivatives. mdpi.comnih.gov These catalysts offer high efficiency, mild reaction conditions (often at room temperature in water), and excellent recyclability. nih.gov

Solvents: The solvent system affects reactant solubility, catalyst activity, and can participate in the reaction mechanism.

Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used due to their ability to dissolve a wide range of organic substrates and inorganic salts used in the reactions. frontiersin.orguobaghdad.edu.iq They are particularly common in palladium-catalyzed cross-coupling and cyclization reactions.

Alcohols: Ethanol (B145695) is often used as a solvent, especially in reactions involving base-mediated cyclizations for forming isoxazole or morpholine rings. uobaghdad.edu.iq

Aqueous Systems: The use of water as a solvent, particularly in conjunction with specialized catalysts like g-C₃N₄·OH, represents a significant advancement in green chemistry for isoxazole synthesis. nih.gov Water is non-toxic and can accelerate certain reactions through hydrophobic effects.

Ionic Liquids: Ionic liquids such as butylmethylimidazolium (B1222432) salts ([BMIM]X) have been employed as environmentally friendly media for synthesizing 3,5-disubstituted isoxazoles, often leading to excellent yields and allowing for easy recovery and recycling of the solvent. nih.gov

The interplay between catalyst and solvent is crucial for achieving selectivity. For instance, in tandem hydroamination/asymmetric transfer hydrogenation for synthesizing chiral 3-substituted morpholines, hydrogen-bonding interactions between the substrate's oxygen, the solvent, and the ruthenium catalyst's ligand are vital for obtaining high enantiomeric excess. organic-chemistry.org

Table 1: Influence of Catalysts and Solvents on Synthetic Reactions

| Ring System | Catalyst | Solvent | Effect on Kinetics & Selectivity | Reference |

|---|---|---|---|---|

| Isoxazole | Copper(I) | Various Organic | Accelerates [3+2] cycloaddition of nitrile oxides and alkynes; high regioselectivity. | nih.gov |

| Isoxazole | g-C₃N₄·OH nanocomposite | Water | Enables high-yield synthesis at room temperature; green and recyclable. | nih.gov |

| Isoxazole | None (Ultrasound) | Not Applicable | Promotes reaction between aldoximes and alkynes without a catalyst, offering shorter reaction times and high yields. | nih.gov |

| Morpholine | Palladium (e.g., Pd(DMSO)₂(TFA)₂) | DMSO | Catalyzes Wacker-type aerobic oxidative cyclization for ring formation. | organic-chemistry.org |

| Morpholine | Iron(III) | Various Organic | Promotes diastereoselective synthesis of substituted morpholines. | organic-chemistry.org |

| Morpholine | Boron Trifluoride Etherate | Dichloromethane | Mediates intramolecular hydroalkoxylation to form the morpholine ring. | organic-chemistry.org |

Investigation of Transition States and Energy Barriers

Understanding the reaction mechanisms at a molecular level requires the investigation of transition states and their associated energy barriers, which is often accomplished through computational chemistry using methods like Density Functional Theory (DFT). While specific studies on Morpholine, 3-(5-isoxazolyl)- are not publicly available, analysis of analogous systems provides significant insight.

For the formation of the isoxazole ring, DFT studies on the electrochemical synthesis of isoxazolines reveal critical details about the reaction pathway. nih.gov These studies support a stepwise, radical-mediated mechanism over a concerted [3+2] cycloaddition pathway under electrochemical conditions. The calculations show that the free energy barriers for the formation of the observed 3,5-regioisomer are significantly lower (by 5–7 kcal/mol) than for the unobserved 3,4-isomer. nih.gov This energy difference is attributed to steric hindrance in the transition state of the 3,4-isomer. Specifically, a steric clash between substituents on the reactants forces a key dihedral angle out of plane, which in turn reduces the stabilizing orbital interactions required for bond formation. nih.gov

Theoretical studies on other reactions, such as the base-catalyzed hydrolysis of amides, illustrate how the solvent environment plays a crucial role in stabilizing transition states. nih.gov Calculations have shown that explicit water molecules hydrogen-bonding to the attacking nucleophile and the carbonyl oxygen in the transition state significantly lower the activation energy barrier. nih.gov For instance, in the hydrolysis of formamide, the transition state is stabilized by several solvating water molecules, and the calculated free energy barrier of 21.6 kcal/mol is in excellent agreement with experimental values. nih.gov These principles are directly applicable to the base- or acid-catalyzed steps in the synthesis of Morpholine, 3-(5-isoxazolyl)-, where solvent molecules would be integral to the transition state structures.

Photochemical Reaction Mechanisms

Photochemistry offers unique reaction pathways that are inaccessible through thermal methods. A scalable, photocatalytic coupling using silicon amine protocol (SLAP) reagents and aldehydes has been developed for the synthesis of substituted morpholines. organic-chemistry.org This reaction proceeds under continuous flow conditions and is initiated by an inexpensive organic photocatalyst, such as tetraphenylporphyrin (B126558) (TPP), often in the presence of a Lewis acid.

The proposed mechanism involves the following steps:

Photoexcitation: The photocatalyst (TPP) absorbs light, promoting it to an excited state (TPP*).

Single Electron Transfer (SET): The excited photocatalyst acts as a potent redox agent. It can initiate a single electron transfer event with one of the reactants, generating a radical ion.

Radical Cascade: This initial radical species undergoes a cascade of reactions, including bond formation and rearrangement, ultimately leading to the cyclization that forms the morpholine ring.

Catalyst Regeneration: The photocatalyst is returned to its ground state at the end of the cycle, ready to initiate another reaction.

This method provides a powerful route for constructing the morpholine moiety under mild conditions.

Electrochemical Reaction Mechanisms

Electrochemical synthesis provides a green and highly controllable alternative for constructing heterocyclic cores like isoxazoles. An electrochemical method for the synthesis of isoxazolines from aldoximes and electron-deficient alkenes has been shown to proceed through a stepwise, radical-mediated mechanism. nih.gov

The key mechanistic steps for the formation of the isoxazole core are as follows:

Anodic Oxidation: The reaction is initiated by the oxidation of a halide (e.g., chloride) at the anode to form a halogen radical.

Hydrogen Atom Transfer (HAT): The halogen radical abstracts a hydrogen atom from the aldoxime (R-CH=NOH), generating an oximyl radical (R-CH=NO•).

Radical Addition: This oximyl radical then adds to an electron-deficient alkene (a Michael acceptor). This C-C bond formation is highly regioselective, with the radical attacking the β-position of the alkene.

Intramolecular Cyclization: The resulting radical intermediate undergoes a 5-exo-tet cyclization, where the oxygen atom attacks the radical center to form the five-membered isoxazoline (B3343090) ring.

Cathodic Reduction and Protonation: The cyclized radical anion is then reduced at the cathode and subsequently protonated to yield the final, neutral isoxazoline product.

This electrochemical pathway is significant because it avoids the need for chemical oxidants and allows for precise control over the reaction potential, often leading to higher selectivity and cleaner reactions. nih.gov DFT calculations have been crucial in supporting this radical-mediated pathway over a hypothetical closed-shell [3+2] cycloaddition. nih.gov

Advanced Applications of Morpholine, 3 5 Isoxazolyl in Chemical Research

Role as a Synthetic Building Block in Complex Organic Molecule Assembly

The rigid isoxazole (B147169) ring and the conformationally flexible morpholine (B109124) moiety of Morpholine, 3-(5-isoxazolyl)- make it a valuable building block in the synthesis of more complex organic molecules. Its distinct functionalities allow for selective chemical modifications, enabling chemists to introduce this motif into larger, more elaborate structures. The nitrogen and oxygen atoms within the morpholine ring can act as sites for further functionalization, while the isoxazole ring can participate in various cycloaddition and rearrangement reactions.

The strategic incorporation of the 3-(5-isoxazolyl)morpholine unit can significantly influence the physicochemical properties of the target molecule, including its solubility, lipophilicity, and metabolic stability. This makes it a desirable fragment in the design of bioactive compounds and functional materials. Research in this area focuses on leveraging the inherent reactivity of both the morpholine and isoxazole rings to forge new carbon-carbon and carbon-heteroatom bonds, thereby constructing diverse molecular frameworks with potential applications in medicinal chemistry and materials science.

Catalytic Applications and Ligand Design

The presence of multiple heteroatoms in Morpholine, 3-(5-isoxazolyl)- makes it an intriguing candidate for applications in catalysis, particularly in the design of novel ligands for metal-catalyzed reactions. The nitrogen atom of the morpholine ring and the nitrogen and oxygen atoms of the isoxazole ring can all serve as potential coordination sites for metal ions.

Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. The design of ligands based on the Morpholine, 3-(5-isoxazolyl)- scaffold is an emerging area of interest. By modifying the substituents on either the morpholine or isoxazole rings, researchers can fine-tune the steric and electronic properties of the resulting ligand. This, in turn, influences the catalytic activity of the metal center to which it is coordinated. These tailored ligands can potentially be applied in a variety of transition metal-catalyzed cross-coupling reactions, asymmetric synthesis, and other important organic transformations. The ability to create a library of ligands with systematically varied properties is a key advantage in the development of highly efficient and selective homogeneous catalysts.

Heterogeneous Catalysis

The principles of using Morpholine, 3-(5-isoxazolyl)- in catalysis can also be extended to heterogeneous systems. The compound or its derivatives can be immobilized on solid supports, such as polymers or silica (B1680970) gel, to create recoverable and reusable catalysts. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation from the reaction mixture and potential for continuous flow processes. Research in this area explores the covalent attachment of the morpholinyl-isoxazole unit to various solid matrices and the subsequent coordination of metal ions to create robust and efficient heterogeneous catalysts for a range of chemical transformations.

Supramolecular Chemistry and Molecular Recognition Studies

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The unique structural and electronic features of Morpholine, 3-(5-isoxazolyl)- make it a compelling subject for investigations into molecular recognition and self-assembly processes.

| Potential Hydrogen Bond Donor/Acceptor Sites in Morpholine, 3-(5-isoxazolyl)- |

| Atom/Group |

| Morpholine Oxygen |

| Isoxazole Nitrogen |

| Isoxazole Oxygen |

| Protonated Morpholine Nitrogen (N-H) |

π-Cation and CH-π Interactions

Beyond classical hydrogen bonding, the isoxazole ring of Morpholine, 3-(5-isoxazolyl)- can engage in more subtle non-covalent interactions, such as π-cation and CH-π interactions. The electron-rich π-system of the isoxazole ring can interact favorably with cations, leading to the formation of stable complexes. This type of interaction is crucial in various biological processes and in the design of synthetic receptors for specific ions.

Furthermore, the C-H bonds of the morpholine ring can interact with the π-face of the isoxazole ring in an intramolecular or intermolecular fashion. These CH-π interactions, although weaker than conventional hydrogen bonds, play a significant role in determining the conformational preferences of the molecule and the packing arrangements in the solid state. The study of these weak interactions provides deeper insights into the forces that govern molecular assembly and recognition.

| Non-Covalent Interactions Involving the Isoxazole Ring |

| Interaction Type |

| π-Cation |

| CH-π |

Use in Probe Development for Biological System Studies

The development of chemical probes is essential for dissecting complex biological processes. The isoxazole and morpholine moieties are prevalent in various biologically active molecules, suggesting that a compound like Morpholine, 3-(5-isoxazolyl)- could serve as a valuable scaffold for creating such probes.

Interactions with Receptors and Enzymes

While direct interaction data for Morpholine, 3-(5-isoxazolyl)- is scarce, the broader class of isoxazole derivatives has been a fertile ground for discovering potent and selective enzyme inhibitors. For instance, isoxazoline (B3343090) derivatives have been synthesized and evaluated for their inhibitory effects on key enzymes such as human carbonic anhydrase (hCA) isoenzymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov These enzymes are critical in various physiological processes, and their inhibitors are valuable tools for studying these systems and as potential therapeutic agents.

The inhibitory activities of some synthesized isoxazoline derivatives are summarized below:

| Compound | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) | AChE (IC₅₀, µM) | BChE (IC₅₀, µM) |

| Derivative 1 | 2.69 | 2.40 | 0.81 | 20.83 |

| Derivative 2 | 7.01 | 4.59 | 1.32 | 1.70 |

This table is illustrative and based on findings for isoxazoline derivatives, not Morpholine, 3-(5-isoxazolyl)-. nih.gov

Furthermore, research into 3-substituted isoxazol-5(4H)-one derivatives containing a morpholine moiety has shown inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net This highlights the potential for molecules combining these two heterocyclic systems to interact with important enzyme targets. The isoxazole ring is a key feature in numerous compounds designed for specific biological targets, including antagonists for the adenosine (B11128) A2A receptor and inhibitors of exchange proteins directly activated by cAMP (EPAC). google.comnih.gov

Influence on Permeability and Cellular Activity (General)

The physicochemical properties of a molecule, such as its lipophilicity and polar surface area, significantly influence its ability to cross cellular membranes and exert biological effects. The morpholine ring is often incorporated into drug candidates to improve their pharmacological profiles, including aqueous solubility and metabolic stability. This can lead to enhanced permeability and better cellular uptake.

Applications in Agricultural Chemical Research

Both isoxazole and morpholine derivatives are well-represented in the field of agrochemicals. The isoxazoline group, a reduced form of isoxazole, is a key component in a novel class of parasiticides that act as potent inhibitors of γ-aminobutyric acid (GABA)-gated chloride channels and L-glutamate-gated chloride channels in insects. This mode of action provides a valuable tool for pest management.

Given that both the isoxazole and morpholine heterocycles are independently important "pharmacophores" in the agrochemical industry, a hybrid molecule like Morpholine, 3-(5-isoxazolyl)- could conceptually be explored for various pesticidal activities, including insecticidal, fungicidal, or herbicidal properties. However, specific research on this compound in an agricultural context is not publicly documented.

Conclusion and Future Perspectives

Summary of Key Research Directions for Morpholine (B109124), 3-(5-isoxazolyl)-

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the basis for new therapeutic agents. The hybrid compound, Morpholine, 3-(5-isoxazolyl)-, which combines the structurally significant morpholine and isoxazole (B147169) rings, represents a promising, albeit underexplored, area of research. Based on the established biological activities of its constituent heterocycles, future research on this specific compound is projected to follow several key directions.

A primary and foundational research direction is the synthesis and characterization of Morpholine, 3-(5-isoxazolyl)- and its derivatives. The development of efficient and regioselective synthetic pathways is paramount. Given that isoxazoles can be synthesized from the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds and morpholines from vicinal amino alcohols, research will likely focus on creating suitable precursors that enable the specific linkage of the morpholine ring to the C3 position of a 5-substituted isoxazole. researchgate.netyoutube.com

Following successful synthesis, a major research avenue will be the exploration of biological activities . Isoxazole derivatives are known for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govnih.gov Similarly, the morpholine nucleus is a core component of various biologically active compounds, including anticancer drugs like Linezolid and Finafloxacin. researchgate.net Therefore, a key research direction will be to screen Morpholine, 3-(5-isoxazolyl)- against a diverse panel of biological targets to identify potential therapeutic applications, particularly in oncology and infectious diseases. nih.govnih.gov

Furthermore, Structure-Activity Relationship (SAR) studies will be crucial. This involves the systematic modification of the Morpholine, 3-(5-isoxazolyl)- scaffold to understand how chemical changes influence biological activity. e3s-conferences.org Investigations would likely include substitutions on both the morpholine and isoxazole rings to probe the electronic and steric requirements for optimal target interaction. For instance, SAR studies on other morpholine derivatives have shown that substitutions at the C-4 position can be favorable for activity. e3s-conferences.org

Table 1: Key Research Directions for Morpholine, 3-(5-isoxazolyl)-

| Research Direction | Description | Rationale based on Parent Heterocycles |

|---|---|---|

| Synthesis & Characterization | Development of novel, efficient, and regioselective synthetic routes. | Essential first step to enable all further investigation. researchgate.netyoutube.com |

| Biological Activity Screening | Evaluation against a broad range of therapeutic targets (e.g., cancer cell lines, bacteria, fungi). | Both isoxazole and morpholine moieties are present in numerous approved drugs with diverse activities. researchgate.netnih.govnih.gov |

| Structure-Activity Relationship (SAR) | Systematic synthesis of analogues to determine the impact of structural modifications on biological potency. | Critical for optimizing lead compounds and understanding the mechanism of action. e3s-conferences.org |

| Mechanism of Action Studies | Elucidation of the specific biochemical pathways and molecular targets through which the compound exerts its effects. | Important for drug development and identifying potential off-target effects. nih.gov |

Emerging Trends and Challenges in Isoxazole-Morpholine Chemistry

The broader field of isoxazole-morpholine chemistry is influenced by overarching trends in medicinal and organic chemistry, while also facing specific synthetic and developmental hurdles.

Emerging Trends:

One of the most significant trends is the development of multi-targeted therapies . nih.gov The fusion of the isoxazole and morpholine scaffolds is well-suited for this approach, as their individual derivatives are known to interact with a variety of biological targets. For example, certain isoxazole derivatives are known to inhibit EGFR-TK, VEGFR-2, and other kinases, while specific morpholine-containing molecules act as mTOR inhibitors. nih.gove3s-conferences.org A hybrid molecule could potentially modulate multiple pathways, which is an attractive strategy for complex diseases like cancer.

The adoption of green and efficient synthesis methodologies is another key trend. nih.gov This includes the use of transition metal-catalyzed cycloadditions, one-pot reactions, and less toxic solvents to construct the heterocyclic systems. mdpi.comresearchgate.net For isoxazole-morpholine chemistry, this means moving away from harsh reagents and multi-step procedures towards more streamlined and environmentally benign synthetic strategies.

There is also a growing interest in using such heterocyclic scaffolds to develop adjuvants for existing therapies , particularly in the context of antimicrobial resistance. Some nitrogen-containing heterocycles have been investigated as antibiotic enhancers that can restore the efficacy of older antibiotics against resistant bacterial strains. mdpi.com

Challenges:

The primary challenge in this field is the development of chemo- and regioselective synthetic methods . nih.gov Controlling the specific connectivity between the isoxazole and morpholine rings is non-trivial. For instance, synthesizing the 3-(5-isoxazolyl)- isomer requires precise control over the cyclization and linkage steps to avoid the formation of other isomers. The weak nitrogen-oxygen bond in the isoxazole ring can also present a challenge, as it may be susceptible to cleavage under certain reaction conditions, complicating synthetic design. mdpi.comresearchgate.net

Achieving stereoselectivity in substituted morpholine rings is another significant hurdle. Many biological targets are chiral, and the therapeutic activity of a compound often resides in a single enantiomer. Developing synthetic routes that produce enantiopure cis- or trans-disubstituted morpholines linked to an isoxazole ring is a complex task. researchgate.nete3s-conferences.org

Finally, overcoming the reliance on toxic solvents and reagents remains a persistent challenge. mdpi.com Many traditional heterocyclic synthesis methods use petroleum-based solvents like benzene (B151609) or toluene. The development of effective syntheses in greener solvents like water or ethanol (B145695) is an ongoing goal for the field. mdpi.com

Table 2: Emerging Trends and Challenges in Isoxazole-Morpholine Chemistry

| Category | Detail | Relevance to Isoxazole-Morpholine Chemistry |

|---|---|---|

| Trend | Multi-Targeted Drug Design | The hybrid scaffold is ideal for creating agents that can interact with multiple biological targets (e.g., various kinases in cancer). nih.govnih.gove3s-conferences.org |

| Trend | Green Synthetic Methodologies | A move towards one-pot reactions, cycloadditions, and eco-friendly solvents to improve efficiency and reduce environmental impact. nih.govmdpi.com |

| Trend | Development of Therapy Adjuvants | Use as potential antibiotic enhancers to combat the growing problem of antimicrobial resistance. mdpi.com |

| Challenge | Synthetic Regioselectivity | Difficulty in controlling the exact point of connection between the two heterocyclic rings, leading to isomeric mixtures. nih.gov |

| Challenge | Stereocontrol | Achieving the desired 3D arrangement in substituted morpholine rings is difficult but crucial for biological activity. researchgate.nete3s-conferences.org |

| Challenge | Synthetic Stability | The isoxazole N-O bond can be labile under certain conditions, complicating synthetic routes. mdpi.comresearchgate.net |

Potential Avenues for Future Academic Investigation

Building on the current landscape, several specific avenues for future academic investigation into Morpholine, 3-(5-isoxazolyl)- and related compounds can be identified.

A fruitful area of research would be the development of novel multi-component reactions (MCRs) for the synthesis of isoxazole-morpholine libraries. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in efficiency and diversity generation. Designing an MCR that incorporates both isoxazole and morpholine precursors would be a significant synthetic advancement.

Computational and modeling studies represent another vital avenue. nih.gov Before extensive synthetic work is undertaken, docking studies can be used to predict the binding affinity of virtual Morpholine, 3-(5-isoxazolyl)- derivatives for various known protein targets. This in silico screening can help prioritize which specific analogues are most likely to be active, saving considerable time and resources in the lab. For instance, modeling could guide the design of derivatives targeting the ATP-binding site of protein kinases. nih.gov

Exploration of novel therapeutic areas beyond the obvious choices of oncology and infectious disease is also warranted. Given the broad activities of isoxazoles, which include anti-inflammatory and neuroprotective effects, it would be valuable to investigate the potential of Morpholine, 3-(5-isoxazolyl)- in models of neurodegenerative diseases or inflammatory conditions. nih.gov

Finally, a more speculative but intriguing avenue would be to investigate the application of these compounds in materials science . Some isoxazole derivatives have been studied for their potential as organic charge transporters for applications in solar cells. researchgate.net The photophysical and electronic properties of Morpholine, 3-(5-isoxazolyl)- could be investigated to determine if this scaffold has potential uses beyond medicinal chemistry.

Q & A

Q. What synthetic methodologies are commonly used to prepare 3-(5-isoxazolyl)morpholine derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, coupling morpholine with isoxazole precursors under anhydrous conditions (e.g., CH₂Cl₂, DMAP, and Et₃N) yields target compounds. reports a 65% yield for the title compound via gradient purification, while achieved 79% yield for a sulfonamide derivative using morpholine-sulfonyl furan intermediates. Reaction optimization includes controlling temperature and using silica gel column chromatography for purification .

Q. How are structural and purity validations performed for 3-(5-isoxazolyl)morpholine derivatives?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm chemical environments (e.g., morpholine’s -CH₂-O-CH₂- protons at δ 3.72 ppm in DMSO-d₆) and mass spectrometry (Q-TOF-MS) for molecular weight verification. Elemental analysis (C, H, N) ensures purity, with deviations <0.3% between calculated and experimental values (e.g., C: 71.23% vs. 71.34% in ). Melting points (e.g., 120–123°C in ) further corroborate compound identity .

Q. What safety protocols are recommended for handling morpholine derivatives?

- PPE : Gloves, chemical-resistant clothing, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water.

Safety data sheets () emphasize avoiding dust formation and storing compounds in sealed containers .